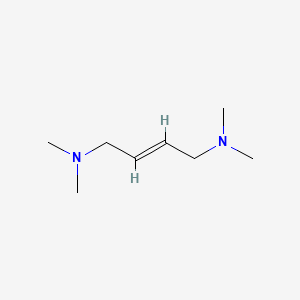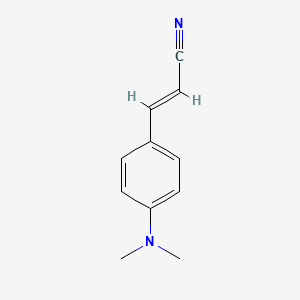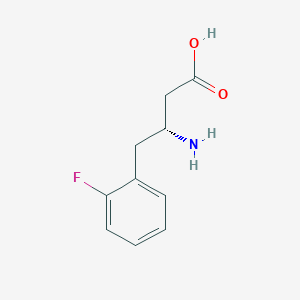
1-Boc-pipéridine-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1-Boc-piperidine-2-carboxylate is an organic compound with the molecular formula C13H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, making it a valuable reagent in various synthetic pathways .
Applications De Recherche Scientifique
Ethyl 1-Boc-piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Ethyl 1-Boc-piperidine-2-carboxylate, also known as 1-tert-butyl 2-ethyl piperidine-1,2-dicarboxylate, is primarily used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This suggests that the primary targets of this compound are the esters involved in these reactions.
Mode of Action
The interaction of Ethyl 1-Boc-piperidine-2-carboxylate with its targets involves a palladium-catalyzed α-arylation process . This process leads to the formation of 4-pyridylpiperidinyl esters , indicating a change in the chemical structure of the initial esters.
Biochemical Pathways
The biochemical pathways affected by Ethyl 1-Boc-piperidine-2-carboxylate are those involving the α-arylation of esters . The downstream effects of this process include the formation of 4-pyridylpiperidinyl esters , which can be further used in various chemical reactions.
Pharmacokinetics
The compound is predicted to have a boiling point of 3239±350 °C and a density of 1.077±0.06 g/cm3 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 1-Boc-piperidine-2-carboxylate’s action primarily involve the transformation of esters into 4-pyridylpiperidinyl esters . This transformation is a result of the palladium-catalyzed α-arylation process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 1-Boc-piperidine-2-carboxylate. For instance, the palladium-catalyzed α-arylation process requires specific reaction conditions . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Boc-piperidine-2-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with acetyl chloride or sulfonyl chloride in the presence of a solvent like tetrahydrofuran (THF) and a base such as dimethylformamide (DMF) at low temperatures to form piperidine formyl ethyl chloride.
Introduction of Boc Group: The resulting piperidine derivative is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of an alkali solution to introduce the Boc protecting group, yielding Ethyl 1-Boc-piperidine-2-carboxylate.
Industrial Production Methods: Industrial production methods for Ethyl 1-Boc-piperidine-2-carboxylate generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-Boc-piperidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the piperidine ring or the ester functionality.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields piperidine-2-carboxylate, while coupling reactions can produce various substituted piperidine derivatives .
Comparaison Avec Des Composés Similaires
Ethyl 1-Boc-piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Ethyl N-Boc-piperidine-4-carboxylate: Another derivative with the Boc group at the 4-position.
Ethyl isonipecotate: A related compound with a different substitution pattern on the piperidine ring
Uniqueness: Ethyl 1-Boc-piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group at the 2-position. This makes it particularly useful in synthetic pathways where selective protection and deprotection of the amino group are required .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNAOCLKIBYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408125 | |
| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362703-48-8 | |
| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)










![2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime](/img/structure/B1588185.png)

